3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that incorporates multiple functional groups, including benzothiazole, chromone, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The chromone moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The final step involves esterification to introduce the 2-methylpropanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, such as graphitic carbon nitride (g-C3N4), to facilitate the synthesis under mild conditions . Additionally, microwave irradiation and one-pot multicomponent reactions could be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or chromone rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The benzothiazole moiety, in particular, is known for its biological activity .
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer, anti-tubercular, and anti-inflammatory agents . Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for fine-tuning of these properties through chemical modification .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity . The chromone moiety may also contribute to the compound’s biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Chromone Derivatives: Compounds with the chromone structure exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate apart is its combination of benzothiazole and chromone moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-11(2)22(25)27-16-10-9-14-19(24)18(13(4)26-20(14)12(16)3)21-23-15-7-5-6-8-17(15)28-21/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQKFBOPEIBBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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